molecular formula C2H5B B1339984 Bromoethane-13C2 CAS No. 34189-75-8

Bromoethane-13C2

Cat. No.: B1339984
CAS No.: 34189-75-8
M. Wt: 110.95 g/mol
InChI Key: RDHPKYGYEGBMSE-ZDOIIHCHSA-N
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Description

Bromoethane-13C2: is a compound where two carbon atoms in the ethyl group are isotopically labeled with carbon-13. This labeling makes it particularly useful in various scientific research applications, especially in the fields of chemistry and biochemistry. The compound is a clear, colorless liquid with an ethereal odor and a boiling point of 37-40°C .

Scientific Research Applications

Chemistry: Bromoethane-13C2 is used as a precursor in the synthesis of various labeled compounds. Its isotopic labeling allows for detailed mechanistic studies using nuclear magnetic resonance (NMR) spectroscopy.

Biology: In biological research, this compound is used to trace metabolic pathways. The carbon-13 label helps in tracking the incorporation and transformation of the compound in biological systems.

Medicine: It is used in the development of labeled pharmaceuticals for diagnostic imaging and metabolic studies. The carbon-13 label provides a non-radioactive alternative for tracing drug metabolism.

Industry: this compound is employed in the production of labeled polymers and materials, aiding in the study of material properties and degradation pathways.

Safety and Hazards

Bromoethane-13C2 is highly flammable and is suspected of causing cancer . It is harmful if swallowed or inhaled . Safety measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and keeping away from open flames, hot surfaces, and sources of ignition .

Future Directions

While the specific future directions for Bromoethane-13C2 are not explicitly mentioned in the retrieved resources, it is worth noting that hyperpolarized 13C MRI is an emerging molecular imaging method that allows rapid, noninvasive, and pathway-specific investigation of dynamic metabolic and physiologic processes . This technique has enabled real-time in vivo investigations of metabolism that are central to a variety of diseases, including cancer, cardiovascular disease, and metabolic diseases of the liver and kidney . Therefore, compounds like this compound could potentially play a role in advancing this technology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bromoethane-13C2 can be synthesized through the bromination of ethane-13C2. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or ultraviolet light to facilitate the substitution reaction. The reaction conditions generally include:

    Temperature: Room temperature to slightly elevated temperatures.

    Solvent: Often carried out in an inert solvent like carbon tetrachloride (CCl4) to dissolve both reactants.

    Catalyst: Iron filings or UV light to initiate the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for larger yields and purity. The process involves:

    Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.

    Purification Steps: Distillation and recrystallization to achieve high purity levels required for research applications.

Chemical Reactions Analysis

Types of Reactions: Bromoethane-13C2 undergoes several types of chemical reactions, including:

    Nucleophilic Substitution (S_N2): This is the most common reaction, where the bromine atom is replaced by a nucleophile. For example, reaction with sodium hydroxide (NaOH) to form ethanol-13C2.

    Elimination Reactions (E2): Under strong basic conditions, this compound can undergo elimination to form ethene-13C2.

    Oxidation: Although less common, it can be oxidized to form corresponding alcohols or acids under specific conditions.

Common Reagents and Conditions:

    Nucleophiles: Sodium hydroxide (NaOH), potassium cyanide (KCN), ammonia (NH3).

    Bases: Potassium tert-butoxide (KOtBu) for elimination reactions.

    Oxidizing Agents: Potassium permanganate (KMnO4) for oxidation reactions.

Major Products:

    Ethanol-13C2: From nucleophilic substitution with hydroxide ions.

    Ethene-13C2: From elimination reactions.

    Acetic Acid-13C2: From oxidation reactions.

Comparison with Similar Compounds

    Iodoethane-13C2: Similar in structure but contains iodine instead of bromine. It is more reactive due to the weaker carbon-iodine bond.

    Chloroethane-13C2: Contains chlorine instead of bromine. It is less reactive than Bromoethane-13C2 due to the stronger carbon-chlorine bond.

    Fluoroethane-13C2: Contains fluorine. It is the least reactive among the halogenated ethane compounds due to the very strong carbon-fluorine bond.

Uniqueness of this compound: this compound strikes a balance between reactivity and stability, making it a versatile compound for various chemical reactions. Its intermediate reactivity compared to iodoethane-13C2 and chloroethane-13C2 allows for controlled reactions, making it a preferred choice in synthetic chemistry and research applications.

Properties

IUPAC Name

bromo(1,2-13C2)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5Br/c1-2-3/h2H2,1H3/i1+1,2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDHPKYGYEGBMSE-ZDOIIHCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3][13CH2]Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30583917
Record name Bromo(~13~C_2_)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34189-75-8
Record name Bromo(~13~C_2_)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 34189-75-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

100 mmol/hr of ethane and 10 mmol/hr dibromoethane are fed to a reactor containing a zirconia catalyst held at 300° C. A product distribution of 91 mmol/hr ethane 18 mmol/hr ethyl bromide and 1 mmol/hr dibromoethane is obtained.
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zirconia
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Synthesis routes and methods II

Procedure details

Magnesium turnings (3.87 g) were charged into a round bottom flask. Tetrahydrofuran (15 mL) was added to the flask. A solution of ethyl bromide (16 g in 60 mL tetrahydrofuran) was prepared and 10 mL of this solution was slowly charged to the round bottom flask. Iodine (30 mg) was added to the reaction mixture and stirred at 25° C. to 32° C. for 5 minutes. The reaction mixture was warmed to 27° C. and the remaining amount of ethyl bromide was added slowly over 30 minutes. The reaction mixture was heated to gentle reflux for 30 minutes and was then cooled to 0° C. 2-Chloro-6-methylaniline (22.86 g) was added drop-wise at 0° C. and the temperature of the reaction mixture was slowly raised to 20° C. to 25° C. Ethyl 2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylate (10 g) dissolved in tetrahydrofuran (60 mL) was slowly added to the reaction mixture over 30 minutes. The reaction mixture was stirred for 3 hours. The reaction mixture was poured slowly into 25% ammonium chloride solution (200 mL) with stirring. Ethyl acetate (200 mL) was added and stirred for 30 minutes, filtered, suck dried, and dried under vacuum at 40° C. to 45° C. to obtain the title compound.
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15 mL
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solvent
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200 mL
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solvent
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3.87 g
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reactant
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solution
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10 mL
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22.86 g
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10 g
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60 mL
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200 mL
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30 mg
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Synthesis routes and methods III

Procedure details

Magnesium turnings (12.16 g) were charged into a round bottom flask. Tetrahydrofuran (50 mL) was added to the flask. A solution of ethyl bromide (50.2 g in 200 mL tetrahydrofuran) was prepared and 20 mL of this solution was slowly charged to the round bottom flask. Iodine (30 mg) was added. The reaction mixture was stirred at 20° C. to 22° C. for 10 minutes and the remaining amount of ethyl bromide was added slowly over 30 minutes. The reaction mixture was heated to gentle reflux for 30 minutes and cooled to 0° C. to −10° C. 2-Chloro-6-methylaniline (72.4 g) was added drop-wise at 0° C. and the temperature of the reaction mixture was slowly raised to 20° C. Ethyl 2-amino-1,3-thiazole-5-carboxylate (20 g) dissolved in tetrahydrofuran (200 mL) was slowly added to the reaction mixture over 60 minutes. The reaction mixture was stirred for 3 hours. The progress of the reaction was monitored by thin layer chromatography. The reaction mixture was further stirred for 16 hours and then poured slowly into 25% ammonium chloride solution (200 mL) with stirring. The oily layer was separated, diluted with ethyl acetate (200 mL), and washed with 2 N hydrochloric acid (200 mL). The layers were separated and the pH of the aqueous layer was adjusted to between 8 and 9 with saturated sodium bicarbonate solution (300 ml) and extracted with ethyl acetate (2×100 mL). The oily layer was collected, concentrated, and further purified by column chromatography to obtain the title compound.
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50 mL
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12.16 g
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[Compound]
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solution
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20 mL
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0 (± 1) mol
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72.4 g
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reactant
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20 g
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200 mL
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solvent
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200 mL
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30 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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